molecular formula C9H8F3NO2 B2531919 3-(2,2,2-Trifluoroethylamino)benzoic acid CAS No. 1215366-23-6

3-(2,2,2-Trifluoroethylamino)benzoic acid

Cat. No.: B2531919
CAS No.: 1215366-23-6
M. Wt: 219.163
InChI Key: HIHJPZDKCNGWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethylamino)benzoic acid, also known as TFEBA, is a chemical compound that has gained significant interest in the scientific community due to its various applications in research and industries. It has a molecular formula of C9H8F3NO2 and a molecular weight of 219.163 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a trifluoroethylamino group. The trifluoroethylamino group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.420±0.06 g/cm3 and a predicted boiling point of 322.7±42.0 °C .

Scientific Research Applications

Understanding Degradation and Stability

Nitisinone, a compound related to 3-(2,2,2-Trifluoroethylamino)benzoic acid, has been studied for its degradation processes and stability under various conditions. Research has identified two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both of which exhibit considerable stability. This understanding contributes to better assessing the medical applications and environmental impacts of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Benzoic Acid in Gut Function Regulation

Separately, benzoic acid, a simpler analogue, has been found to regulate gut functions, suggesting that derivatives like this compound could potentially have similar biological activities. Appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration can harm gut health (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis of Benzoic Acid

A pharmacokinetic analysis of benzoic acid across species provides insights that could be extrapolated to understand the behavior of this compound in biological systems. This analysis aids in assessing dietary exposures and the pharmacokinetic component of interspecies uncertainty factors, crucial for evaluating safety and efficacy (Hoffman & Hanneman, 2017).

Salicylic Acid Derivatives and Medical Applications

Research into salicylic acid derivatives has highlighted their potential in medical applications, such as anti-inflammatory and analgesic effects. This line of investigation indicates that similar structures, including this compound, may offer new avenues for drug development and therapeutic uses (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle 3-(2,2,2-Trifluoroethylamino)benzoic acid with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

While specific future directions for 3-(2,2,2-Trifluoroethylamino)benzoic acid are not available, benzoic acid derivatives are of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. They could be further developed into inhibitors of various diseases .

Properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHJPZDKCNGWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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